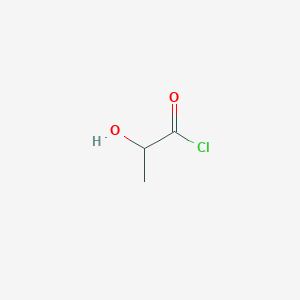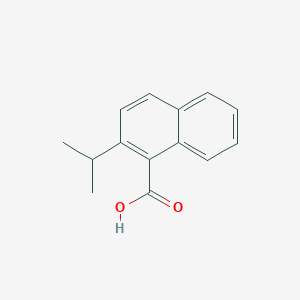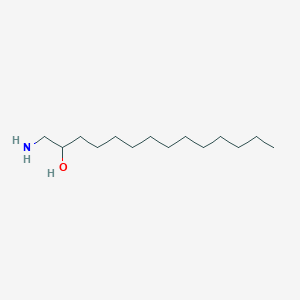
2-Hydroxypropanoyl chloride
概要
説明
2-Hydroxypropanoyl chloride, also known as lactic acid chloride, is an organic compound with the molecular formula C3H5ClO2. It is a derivative of lactic acid where the hydroxyl group is replaced by a chlorine atom. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxypropanoyl chloride can be synthesized through the reaction of lactic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:
CH3CH(OH)COOH+SOCl2→CH3CH(OH)COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where lactic acid and thionyl chloride are mixed and heated under controlled conditions. The by-products, sulfur dioxide and hydrogen chloride, are typically removed through gas scrubbing systems to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Hydroxypropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes back to lactic acid and hydrochloric acid.
Reduction: It can be reduced to 2-hydroxypropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes to lactic acid and hydrochloric acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction to 2-hydroxypropanol.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Lactic Acid: Formed from hydrolysis.
2-Hydroxypropanol: Formed from reduction.
科学的研究の応用
2-Hydroxypropanoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the preparation of biologically active molecules.
Medicine: As a precursor in the synthesis of drugs and diagnostic agents.
Industry: Used in the production of polymers and resins.
作用機序
The mechanism of action of 2-Hydroxypropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve the formation of acyl intermediates.
類似化合物との比較
Similar Compounds
Acetyl Chloride (CH3COCl): Similar in structure but lacks the hydroxyl group.
Propionyl Chloride (C2H5COCl): Similar in structure but has an additional carbon atom.
Chloroacetyl Chloride (ClCH2COCl): Similar in structure but has a chlorine atom on the alpha carbon.
Uniqueness
2-Hydroxypropanoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon atom, which imparts distinct reactivity and properties compared to other acyl chlorides.
特性
IUPAC Name |
2-hydroxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUWQBXZZWUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)






![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)




